molecular formula C30H30FN5O6 B13091704 [(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B13091704
M. Wt: 575.6 g/mol
InChI Key: HOOOCPBGSWHGQQ-QSVWIEALSA-N
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Description

The compound “[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate” is a complex organic molecule that features multiple functional groups, including indole, pyrrolo[2,1-f][1,2,4]triazine, and propanoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate” typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Indole Derivative: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Construction of the Pyrrolo[2,1-f][1,2,4]triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Linking the Indole and Pyrrolo[2,1-f][1,2,4]triazine Rings: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the Propanoate Group: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole and pyrrolo[2,1-f][1,2,4]triazine rings can be oxidized under specific conditions.

    Reduction: Functional groups such as nitro or carbonyl groups (if present) can be reduced.

    Substitution: Halogen atoms (e.g., fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the interactions of indole and pyrrolo[2,1-f][1,2,4]triazine derivatives with biological targets.

Medicine

The compound may have potential as a drug candidate or a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate” would depend on its specific biological target. Generally, compounds with indole and pyrrolo[2,1-f][1,2,4]triazine moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin.

    Pyrrolo[2,1-f][1,2,4]triazine Derivatives: Compounds used in kinase inhibitors.

Uniqueness

The uniqueness of “[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C30H30FN5O6

Molecular Weight

575.6 g/mol

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C30H30FN5O6/c1-17-12-22-23(34-17)10-11-24(26(22)31)42-28-27-19(3)25(13-36(27)33-16-32-28)39-14-18(2)41-29(37)20(4)35-30(38)40-15-21-8-6-5-7-9-21/h5-13,16,18,20,34H,14-15H2,1-4H3,(H,35,38)/t18-,20?/m1/s1

InChI Key

HOOOCPBGSWHGQQ-QSVWIEALSA-N

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)C(C)NC(=O)OCC5=CC=CC=C5)C

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)NC(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

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